molecular formula C15H27NO6 B6181624 (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid CAS No. 2613299-95-7

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid

Cat. No. B6181624
CAS RN: 2613299-95-7
M. Wt: 317.4
InChI Key:
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Description

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.4. The purity is usually 95.
BenchChem offers high-quality (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid involves the protection of the amine group, followed by the addition of tert-butoxycarbonyl (Boc) protecting group to the amine. The carboxylic acid group is then activated and coupled with tert-butoxyamine to form the desired product.", "Starting Materials": [ "4-methyl-5-oxopentanoic acid", "tert-butoxycarbonyl chloride", "tert-butoxyamine", "triethylamine", "N,N-dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of amine group with Boc: 4-methyl-5-oxopentanoic acid is dissolved in DMF and cooled to 0°C. Triethylamine is added followed by dropwise addition of Boc chloride. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water and diethyl ether.", "Activation of carboxylic acid group: The Boc-protected amine is dissolved in DMF and cooled to 0°C. Triethylamine is added followed by dropwise addition of oxalyl chloride. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water and diethyl ether.", "Coupling with tert-butoxyamine: The activated carboxylic acid is dissolved in DMF and cooled to 0°C. Sodium bicarbonate is added followed by dropwise addition of tert-butoxyamine. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water and diethyl ether.", "Deprotection of Boc group: The product is dissolved in a mixture of hydrochloric acid and diethyl ether. The layers are separated and the organic layer is washed with sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The resulting solid is dissolved in a mixture of diethyl ether and methanol and stirred with hydrogen chloride gas. The resulting solid is filtered and washed with diethyl ether to obtain the desired product." ] }

CAS RN

2613299-95-7

Molecular Formula

C15H27NO6

Molecular Weight

317.4

Purity

95

Origin of Product

United States

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